molecular formula C18H24ClNO4 B12756582 Ethanone, 1,1'-(5-(2-(diethylamino)ethoxy)-2,4-benzofurandiyl)bis-, hydrochloride CAS No. 90138-42-4

Ethanone, 1,1'-(5-(2-(diethylamino)ethoxy)-2,4-benzofurandiyl)bis-, hydrochloride

Cat. No.: B12756582
CAS No.: 90138-42-4
M. Wt: 353.8 g/mol
InChI Key: NWOYLGNPJBTWKL-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-((2,4-Diacetyl-5-benzofuranyl)oxy)triethylamine hydrochloride involves several steps. One common method includes the reaction of 2,4-diacetyl-5-benzofuranol with triethylamine in the presence of a suitable catalyst. The reaction conditions typically involve heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

2-((2,4-Diacetyl-5-benzofuranyl)oxy)triethylamine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential biological activities, including anti-tumor, antibacterial, and antiviral properties . In medicine, it is being explored for its potential therapeutic applications, such as in the treatment of certain diseases. In industry, it is used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 2-((2,4-Diacetyl-5-benzofuranyl)oxy)triethylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

2-((2,4-Diacetyl-5-benzofuranyl)oxy)triethylamine hydrochloride can be compared with other benzofuran derivatives, such as psoralen, 8-methoxypsoralen, and angelicin. These compounds share similar structural features but differ in their specific biological activities and applications. For example, psoralen and 8-methoxypsoralen are used in the treatment of skin diseases like cancer and psoriasis, while angelicin has been studied for its antimicrobial properties .

Properties

CAS No.

90138-42-4

Molecular Formula

C18H24ClNO4

Molecular Weight

353.8 g/mol

IUPAC Name

1-[4-acetyl-5-[2-(diethylamino)ethoxy]-1-benzofuran-2-yl]ethanone;hydrochloride

InChI

InChI=1S/C18H23NO4.ClH/c1-5-19(6-2)9-10-22-16-8-7-15-14(18(16)13(4)21)11-17(23-15)12(3)20;/h7-8,11H,5-6,9-10H2,1-4H3;1H

InChI Key

NWOYLGNPJBTWKL-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCOC1=C(C2=C(C=C1)OC(=C2)C(=O)C)C(=O)C.Cl

Origin of Product

United States

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